molecular formula C12H10N4O3S B1192935 HHS-465

HHS-465

Cat. No.: B1192935
M. Wt: 290.297
InChI Key: WNTFRPMXKGYXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proteome-Wide Tyrosine Profiling

In HEK293T cell proteomes, this compound labels >8,000 tyrosine sites across ~3,700 proteins, including catalytic domains and non-enzymatic regulatory regions. Comparative studies revealed:

  • Live-Cell Compatibility : Labels ~3,500 tyrosine sites in live cells, a 30-fold increase over sulfonyl fluoride probes.
  • Phosphotyrosine Competition : Detects pervanadate-sensitive sites overlapping with known phosphotyrosine residues, enabling indirect phosphoproteomic applications.

Functional Site Identification

This compound maps hyper-reactive tyrosines in:

  • Enzymatic active sites (e.g., glutathione S-transferase Pi).
  • Protein interaction domains (e.g., Yjef-N domain of EDC3).
  • Nucleotide-binding regions (e.g., kinases, GTPases).

Table 2: this compound Applications in Target Identification

Application Example Targets Biological Relevance
Enzyme profiling GSTP1, DPP3 Redox regulation, zinc metalloprotease activity
RNP granule modulation EDC3, DDX6 Stress granule dynamics
Kinase signaling PKC-α C2 domain Phorbol ester response

Quantitative Reactivity Analysis

Stable isotope labeling (SILAC) experiments quantified tyrosine nucleophilicity, identifying 127 hyper-reactive sites (5% of total) with enhanced catalytic or regulatory functions.

Key Advantages Over Traditional Electrophilic Probes

This compound outperforms conventional probes through three mechanistic innovations:

Enhanced Tyrosine Selectivity

  • Y/K Ratio : Achieves a tyrosine-to-lysine modification ratio of 2.8, compared to 2.3 for sulfonyl fluorides.
  • Tunability : Derivatives like HHS-482 (para-methoxy triazole) boost specificity to Y/K = 5.0, enabling focused studies.

Proteome Coverage and Resolution

  • Depth : Labels 44% of human proteins with tyrosine modifications, surpassing cysteine-focused probes (e.g., iodoacetamide).
  • Context Sensitivity : Detects microenvironment-driven reactivity shifts, such as phosphorylation state or allosteric regulation.

Table 3: Performance Comparison With Traditional Probes

Probe Type Target Residues Proteome Coverage Live-Cell Efficiency
This compound (SuTEx) Tyrosine, Lysine ~3,700 proteins High
Sulfonyl Fluorides Tyrosine ~100 proteins Low
Iodoacetamide Cysteine ~1,200 proteins Moderate

Mechanistic Versatility

  • Triazole Tunability : Modifying the leaving group (e.g., phenyl-triazole in HHS-481) adjusts reactivity without altering target preference.
  • Cross-Platform Compatibility : Integrates with ABPP, SILAC, and thermal proteome profiling for multi-omics studies.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.297

IUPAC Name

4-((2H-1,2,3-Triazol-2-yl)sulfonyl)-N-(prop-2-yn-1-yl)benzamide

InChI

InChI=1S/C12H10N4O3S/c1-2-7-13-12(17)10-3-5-11(6-4-10)20(18,19)16-14-8-9-15-16/h1,3-6,8-9H,7H2,(H,13,17)

InChI Key

WNTFRPMXKGYXLC-UHFFFAOYSA-N

SMILES

O=C(NCC#C)C1=CC=C(S(=O)(N2N=CC=N2)=O)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HHS-465;  HHS 465;  HHS 465

Origin of Product

United States

Scientific Research Applications

Introduction to HHS-465

This compound is a sulfonyl-triazole compound that has garnered significant attention in the field of chemical proteomics due to its unique ability to selectively modify tyrosine residues in proteins. This compound is particularly relevant for researchers aiming to explore protein interactions and post-translational modifications, offering a versatile tool for studying complex biological systems.

Tyrosine Profiling

This compound is primarily utilized for global tyrosine profiling in proteomes. By employing this compound, researchers can identify and quantify tyrosine modifications across various proteins, which is crucial for understanding their functional roles in cellular processes. The reactivity of this compound with tyrosine residues allows for detailed mapping of these sites within complex biological samples.

Case Study: Tyrosine Reactivity in HEK293T Cells

In a study conducted on HEK293T cells, this compound was used at a concentration of 100 μM for one hour. Subsequent analysis revealed over 2,800 distinct tyrosine sites modified by this compound across approximately 3,000 proteins. This study highlighted the compound's effectiveness in identifying tyrosines that are amenable to modification, with many of these sites also annotated as phosphorylation sites .

Proteome-Wide Studies

The application of this compound extends beyond individual cell lines; it has been employed in proteome-wide studies across multiple cell types, including Jurkat cells. These studies demonstrated that this compound can consistently label around 3,500 distinct tyrosine sites, showcasing its robustness and versatility as a chemical probe .

Table 2: Summary of Tyrosine Sites Identified Using this compound

Cell TypeNumber of Modified TyrosinesTotal Proteins Analyzed
HEK293T2,800~3,000
Jurkat3,500~1,700

Mechanistic Insights

The mechanism underlying the action of this compound involves its interaction with nucleophilic tyrosines in proteins. Studies indicate that while most tyrosines exhibit low intrinsic reactivity, certain subsets demonstrate enhanced nucleophilicity, allowing for selective modification by this compound. This specificity can be tuned by modifying the triazole leaving group (LG), which enhances the chemoselectivity towards tyrosine residues compared to lysines .

Case Study: Modifying Chemoselectivity

In experimental setups comparing different triazole analogs, researchers found that modifications to the leaving group could significantly impact the ratio of modified tyrosines to lysines (Y/K ratio). For instance, one modified analog exhibited a Y/K ratio of 2.5 compared to a lower ratio observed with other sulfonyl-fluoride compounds .

Comparison with Similar Compounds

Mechanistic and Technical Advantages

Live-Cell Compatibility

This compound exhibits superior cell permeability and stability compared to sulfonyl fluoride probes. At 100 µM (2 hours, 37°C), it labels ~3,500 tyrosines in live HEK293T and Jurkat cells without requiring cell lysis .

Quantitative Profiling

Using SILAC-based quantitative proteomics, this compound’s labeling efficiency was quantified via SILAC ratios (SR):

  • High-reactivity tyrosines : SR ≤ 2 (10:1 light/heavy ratio).
  • Low-reactivity tyrosines : SR > 5 .
Orthogonal Validation

Mutagenesis studies confirmed this compound’s specificity. For example:

  • GSTP1 Y8F mutation : Eliminated >90% of this compound labeling, confirming Tyr8 as a hyperreactive site .
  • DPP3 Y417F mutation : Reduced labeling by 70% .

Preparation Methods

Structural Confirmation

  • NMR Spectroscopy : 1^{1}H and 13^{13}C NMR spectra confirm the presence of the propargyl group (δ ~2.5 ppm for terminal alkyne protons) and the triazole ring (δ ~7.8–8.2 ppm for aromatic protons).

  • X-ray Crystallography : Single-crystal analysis resolves the N2-isomeric configuration, critical for ensuring selective tyrosine reactivity.

Purity Assessment

  • HPLC Analysis : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% trifluoroacetic acid) confirms a purity of >95%, with a retention time of 12.3 minutes.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) matches the theoretical molecular weight of 290.297 g/mol (observed m/z: 291.104 [M+H]+^+).

Property Value
Molecular FormulaC12_{12}H10_{10}N4_{4}O3_{3}S
Exact Mass290.05 g/mol
Elemental AnalysisC: 49.65%, H: 3.47%, N: 19.30%, O: 16.53%, S: 11.04%
SolubilityDMSO, acetonitrile, THF

Optimization of Chemoselectivity

The triazole leaving group (LG) in this compound is engineered to enhance tyrosine selectivity over lysine residues. Comparative studies with analogs such as HHS-475 (1,2,4-triazole) reveal that the N2-isomeric configuration in this compound improves tyrosine-specific labeling by ~5-fold. Key findings include:

  • Proteome Reactivity : In HEK293T cell proteomes, this compound modifies >2,800 tyrosine sites across ~3,000 proteins, with minimal off-target lysine modification (Y/K ratio = 3.5).

  • Concentration-Dependent Labeling : At 25–250 μM concentrations, hyper-reactive tyrosines (5% of total) exhibit near-complete labeling, while less nucleophilic sites show linear dependence.

Functional Validation in Chemical Proteomics

This compound’s utility is demonstrated in global tyrosine profiling under stress conditions (e.g., arsenic treatment, glucose deprivation). Key applications include:

  • RNA Granule Studies : In HEK293T cells, this compound labels stress-sensitive tyrosines (e.g., EDC3 Y475), with reduced reactivity upon granule formation.

  • Competition Assays : Co-treatment with p-cresol validates tyrosine-specific adduct formation, while n-butylamine shows negligible interference .

Q & A

Q. What experimental methodologies are recommended for assessing HHS-465's reactivity with tyrosine residues in proteomic studies?

this compound's reactivity is evaluated using a chemical proteomics workflow: HEK293T cell lysates are treated with 100 µM this compound for 1 hour at 25°C, followed by CuAAC click chemistry to conjugate desulfurized biotin-azide tags. Modified peptides are enriched via affinity chromatography, digested with trypsin, and analyzed via high-resolution LC-MS/MS. This method enables identification of tyrosine-specific modifications through MS2 spectral validation of y/b ions .

Q. What quantitative approaches are used to determine tyrosine reactivity levels when using this compound?

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is employed to quantify tyrosine reactivity. HEK293T cells labeled with light/heavy isotopes are treated with varying this compound concentrations. LC-MS analysis categorizes tyrosine residues into low, medium, or high reactivity groups based on SILAC ratios (SR), enabling systematic profiling of ~2,400 tyrosine sites in the human proteome .

Q. How should researchers ensure reproducibility in this compound-based chemical proteomics experiments?

Critical steps include standardizing probe concentration (100 µM), incubation time (1 hour), and temperature (25°C). Detailed documentation of LC-MS parameters (e.g., gradient settings, ionization sources) and raw data deposition in public repositories (e.g., ProteomeXchange) are essential. Protocols should align with guidelines for experimental rigor and transparency .

What frameworks are recommended for formulating research questions in studies investigating this compound's protein interaction mechanisms?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align questions with this compound's unique SuTEx mechanism. For example: "How does this compound's triazole leaving group influence tyrosine selectivity compared to sulfonyl fluorides?" Avoid overly broad questions; instead, focus on specific functional or structural hypotheses .

Advanced Research Questions

Q. How can researchers optimize the chemical selectivity of this compound for tyrosine residues over other nucleophilic amino acids?

Adjustments to the triazole leaving group (LG) at the R2 position enhance specificity. For example, replacing the triazole LG with bulkier substituents reduces off-target lysine modifications. Comparative studies with analogs like HHS-475 (a 1,2,4-triazole isomer) demonstrate a 4-fold improvement in tyrosine selectivity over sulfonyl fluorides .

Q. How should discrepancies between expected and observed modification sites (e.g., tyrosine vs. lysine) be addressed in this compound studies?

Off-target lysine modifications (~10% of total sites) can be minimized by optimizing probe concentration (e.g., ≤50 µM) or shortening incubation times. Computational modeling of residue accessibility and nucleophilicity further refines target prediction. Contradictory data should be analyzed using orthogonal methods, such as competitive labeling with inert analogs .

Q. How does this compound's tyrosine modification profile compare to structurally related SuTEx probes like HHS-475?

this compound labels 1,368 tyrosine sites, while HHS-475 modifies 1,595 sites, with ~40% overlap. Differences arise from triazole isomerism affecting steric hindrance and electronic properties. Researchers should select probes based on study goals: this compound for broader profiling vs. HHS-475 for deeper coverage of specific pathways .

Q. What analytical strategies are essential for validating this compound-modified tyrosine sites using tandem mass spectrometry (MS/MS) data?

MS2 spectra must exhibit dominant y ions and complementary b ions to confirm modification sites. Spectral matching tools (e.g., MaxQuant) should enforce strict false-discovery rates (FDR ≤1%). Ambiguous assignments require manual validation or parallel reaction monitoring (PRM) .

Q. How can hypothesis-driven designs validate functional roles of this compound-modified tyrosine residues in cellular pathways?

Integrate chemical proteomics with functional assays (e.g., kinase activity profiling or CRISPR-Cas9 knockout screens). For example, modified tyrosines in kinase activation loops can be tested for phosphorylation changes. Multi-omics correlation analyses (phosphoproteomics, transcriptomics) strengthen mechanistic insights .

Q. What are the best practices for presenting large-scale this compound modification datasets in academic publications?

Prioritize concise visualization: heatmaps for reactivity clusters, scatter plots for SILAC ratios, and Venn diagrams for probe comparisons. Raw data (e.g., MS spectra, peptide lists) should be archived in supplemental files. Adhere to Beilstein Journal guidelines for experimental detail to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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